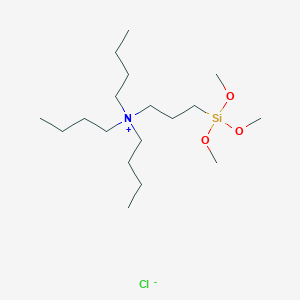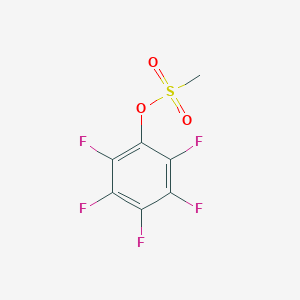
Perfluorophenyl methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Perfluorophenyl methanesulfonate, also known as Pentafluorophenyl methanesulphonate, is a chemical compound with the molecular formula C7H3F5O3S . It has a molecular weight of 262.16 . The IUPAC name for this compound is 2,3,4,5,6-pentafluorophenyl methanesulfonate .
Synthesis Analysis
The synthesis of perfluorophenylsulfides, which are structurally similar to this compound, has been achieved through the thiolation of trimethyl (perfluorophenyl)silanes and thiosulfonates . This method was shown to provide an efficient way to construct the perfluorophenyl–sulfur bond under mild metal-free reaction conditions .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a methanesulfonate group attached to a pentafluorophenyl ring . The InChI code for this compound is 1S/C7H3F5O3S/c1-16(13,14)15-7-5(11)3(9)2(8)4(10)6(7)12/h1H3 .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a melting point of over 110 degrees Celsius . The compound is stored at temperatures between 2-8 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Microbial Metabolism
Perfluorophenyl methanesulfonate is relevant in the study of microbial metabolism. Methanesulfonic acid, a related compound, is used by various aerobic bacteria as a sulfur source and for growth. Methanesulfonate oxidation is initiated by methanesulfonate monooxygenase (Kelly & Murrell, 1999).
Environmental Persistence
Research on polyfluorinated compounds, such as this compound, focuses on their environmental persistence. These compounds, including perfluorooctanoic acid and perfluorooctane sulfonate, are ubiquitous and potentially toxic, raising concerns about their distribution and human exposure (Lindstrom, Strynar, & Libelo, 2011).
Membrane Technology
Perfluorinated sulfonic-acid (PFSA) membranes, closely related to this compound, are extensively studied for their complex behavior and role in emerging technologies. These membranes are significant in electrochemistry and polymer research, contributing to advancements in in situ characterization techniques and multiphysics computation models (Kusoglu & Weber, 2017).
Chemical Synthesis
The synthesis of (perfluoroalkyl)phenyliodonium triflates, which may include this compound analogues, has been explored for their utility in various chemical reactions. This research provides insights into the properties and applications of these compounds in chemical synthesis (Umemoto et al., 1986).
Oxidation Processes
Studies have focused on the oxidation of compounds related to methanesulfinic acid, which is relevant to this compound. Understanding the oxidation processes of these compounds aids in the comprehension of their behavior and potential environmental impact (Scaduto, 1995).
Groundwater Remediation
Research on heat-activated persulfate oxidation of compounds such as PFOA and PFOS underlines the significance of this compound in environmental remediation, particularly for groundwater contamination (Park et al., 2016).
Biodegradability Studies
The environmental biodegradability of polyfluoroalkyl chemicals, which are structurally related to this compound, has been a focus of research. These studies are essential to evaluate the environmental fate of these persistent chemicals (Liu & Mejia Avendaño, 2013).
Radiolysis Studies
The OH-radical-induced oxidation of methanesulfinic acid has been studied, providing insights relevant to the behavior of this compound under specific conditions, particularly in radiolytic environments (Flyunt et al., 2001).
Safety and Hazards
Perfluorophenyl methanesulfonate may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to use this compound only in a well-ventilated area and to avoid breathing its mist, vapors, or spray . Protective clothing, eye protection, and face protection should be worn when handling this compound .
Zukünftige Richtungen
Perfluorinated compounds like perfluorophenyl methanesulfonate have potential applications in the field of proton exchange membrane (PEM) fuel cells . The synthesis and characterization of new perfluorinated monomers bearing acidic groups for proton transport are areas of ongoing research . These compounds could potentially be used in vacuum polymerization techniques and could contribute to the development of more efficient and environmentally friendly energy technologies .
Wirkmechanismus
Target of Action
Perfluorophenyl Methanesulfonate, like other methanesulfonates, is a biological alkylating agent . The primary targets of these compounds are intracellular molecules, where their alkyl-oxygen bonds undergo fission and react within the intracellular milieu .
Mode of Action
The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur . This means that the alkyl group will tend to favor entry into the confines of a sterically favorable nucleophilic site . This interaction with its targets leads to changes at the molecular level.
Biochemical Pathways
It’s known that methanesulfonates are alkylating agents and can interfere with dna replication and rna transcription, which can affect numerous biochemical pathways .
Pharmacokinetics
Due to the carbon-fluorine bond’s high strength, these chemicals are extremely persistent towards degradation . This suggests that once absorbed, this compound could remain in the body for an extended period, potentially leading to bioaccumulation .
Result of Action
Perfluoroalkylated compounds have been linked to a range of adverse health outcomes, including renal, hepatic, immunotoxic, reproductive, endocrine disrupting, and carcinogenic effects .
Action Environment
This compound, like other perfluoroalkylated compounds, is extremely persistent in the environment due to the strength of the carbon-fluorine bond . This persistence, combined with their widespread use, has led to their ubiquitous presence in the environment . Environmental factors such as the presence of other chemicals, temperature, and pH could potentially influence the compound’s action, efficacy, and stability.
Biochemische Analyse
Biochemical Properties
These compounds can undergo fission and react within the intracellular milieu . The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur .
Cellular Effects
Per- and polyfluoroalkyl substances (PFAS), a group of chemicals that includes Perfluorophenyl Methanesulfonate, have been associated with adverse effects on the immune system
Molecular Mechanism
These molecules have a double bond that facilitates polymerization under vacuum, giving a preferential way for the chain growth of the polymer .
Eigenschaften
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) methanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F5O3S/c1-16(13,14)15-7-5(11)3(9)2(8)4(10)6(7)12/h1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSIBVWMPYUPQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1=C(C(=C(C(=C1F)F)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382520 |
Source


|
| Record name | Perfluorophenyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161912-36-3 |
Source


|
| Record name | Perfluorophenyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[2-(5-Bromo-1H-indol-3-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B169548.png)

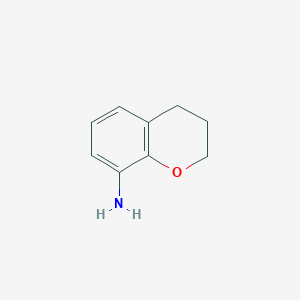
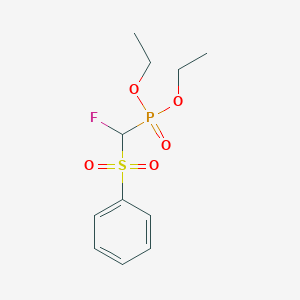
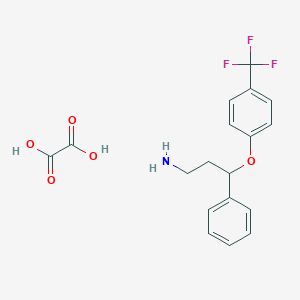
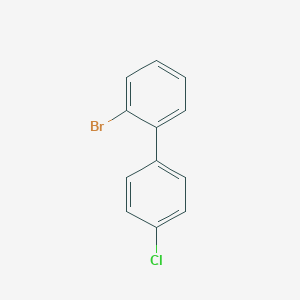
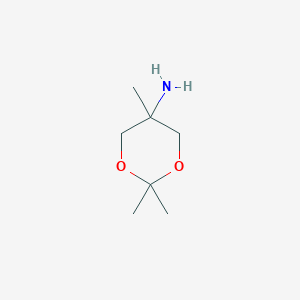

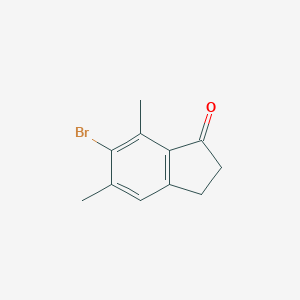

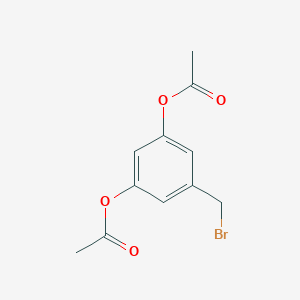

![2-(2H-Benzo[d][1,2,3]triazol-2-yl)acetonitrile](/img/structure/B169581.png)
